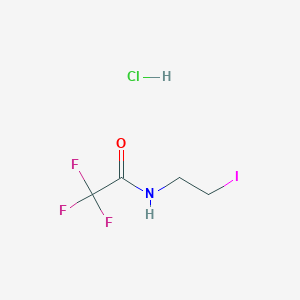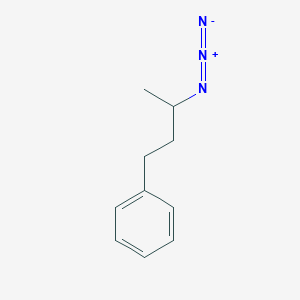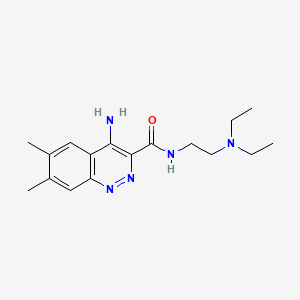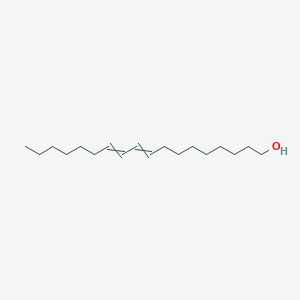
Octadeca-9,11-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadeca-9,11-dien-1-ol: is a long-chain fatty alcohol with the molecular formula C18H34O . It is characterized by the presence of two double bonds located at positions 9 and 11.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octadeca-9,11-dien-1-ol can be synthesized through the reduction of linoleic acid. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves the catalytic hydrogenation of linoleic acid. This process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octadeca-9,11-dien-1-ol can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Octadecanol
Substitution: Halides
Aplicaciones Científicas De Investigación
Chemistry: Octadeca-9,11-dien-1-ol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the role of fatty alcohols in cellular processes. It has been shown to influence lipid metabolism and cell signaling pathways .
Medicine: It has been investigated for its role in weight-loss promotion and metabolic syndrome management .
Industry: this compound is used in the production of surfactants, lubricants, and plasticizers. It is also employed in the formulation of cosmetics and personal care products .
Mecanismo De Acción
Octadeca-9,11-dien-1-ol exerts its effects by interacting with specific molecular targets and pathways. It has been shown to modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, it can affect cell signaling pathways by binding to receptors on the cell surface .
Comparación Con Compuestos Similares
Octadeca-9,12-dien-1-ol (Linoleyl alcohol): Similar to octadeca-9,11-dien-1-ol but with double bonds at positions 9 and 12.
Octadeca-9-en-1-ol (Oleyl alcohol): Contains a single double bond at position 9.
Octadecanol: A saturated fatty alcohol with no double bonds.
Uniqueness: this compound is unique due to the specific positions of its double bonds, which confer distinct chemical and biological properties. This structural feature allows it to participate in unique chemical reactions and interact with specific molecular targets, making it valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
octadeca-9,11-dien-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-10,19H,2-6,11-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNZAGGTKWDBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00767964 |
Source


|
| Record name | Octadeca-9,11-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00767964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131367-15-2 |
Source


|
| Record name | Octadeca-9,11-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00767964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
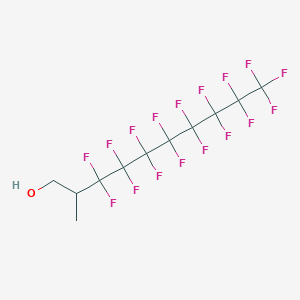
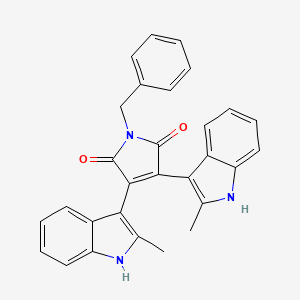
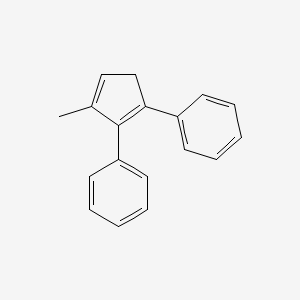
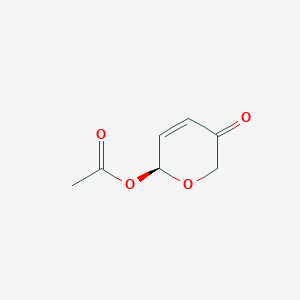
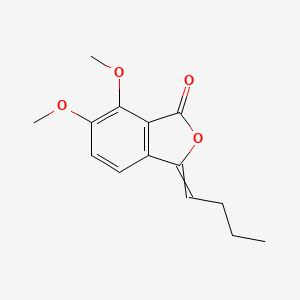
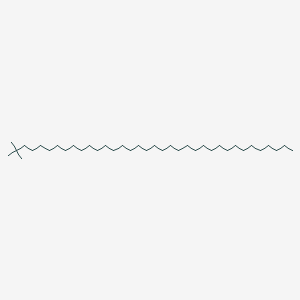
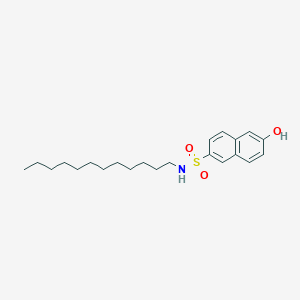
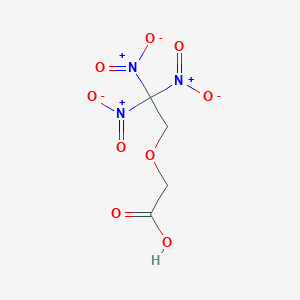
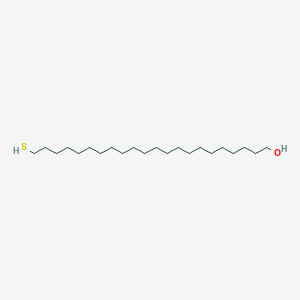
![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)
